molecular formula C20H16Cl2N2O5 B11502820 3-(5-Chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(5-Chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11502820
M. Wt: 435.3 g/mol
InChI Key: NOXFJLUTTKVRKS-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chlorinated phenyl groups and a pyrrole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl intermediates, followed by the formation of the pyrrole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening can be employed to optimize reaction conditions and improve efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorinated groups or to modify the pyrrole ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(5-Chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Investigation of its pharmacological properties for the development of new therapeutic agents.

    Industry: Utilization in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-phenyl-2(5H)-furanone
  • 3-(4-Chlorophenyl)-5-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(5-Chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid stands out due to its unique combination of chlorinated phenyl groups and the specific arrangement of functional groups

Properties

Molecular Formula

C20H16Cl2N2O5

Molecular Weight

435.3 g/mol

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C20H16Cl2N2O5/c1-20(19(28)29)15-14(16(23-20)12-8-10(22)4-7-13(12)25)17(26)24(18(15)27)11-5-2-9(21)3-6-11/h2-8,14-16,23,25H,1H3,(H,28,29)

InChI Key

NOXFJLUTTKVRKS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(N1)C3=C(C=CC(=C3)Cl)O)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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